Field: Chemistry Research
Application: This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .
Method: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Results: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Field: Pharmaceutical Chemistry
Application: Fluorinated imidazoles and benzimidazoles are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals .
Method: Synthetic approaches towards the preparation of various fluoro-functionalized imidazoles and benzimidazoles are discussed .
Results: Although a large number of pharmaceuticals and agrochemicals contain an imidazole or benzimidazole core, the number of pharmaceuticals and agrochemicals bearing fluorinated imidazoles and benzimidazoles is relatively small .
Field: Photocatalysis
Application: Late-stage difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity .
Method: This process is among the realm of visible light photocatalytic transformations .
Field: Organic Chemistry
Application: Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Method: The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic, and substantial progress has been made in the past decades .
Results: The state-of-the-art advances in difluoromethylation of heterocycles via a radical process over the past few years (2018 to early 2022) are discussed .
Field: Biochemistry
Application: This process involves the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Method: The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .